4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol
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Overview
Description
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is an organic compound with the molecular formula C15H10ClNOS and a molecular weight of 287.77 g/mol . It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7-position and a sulfanyl group at the 4-position, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol typically involves the reaction of 7-chloroquinoline-4-thiol with a phenol derivative under suitable conditions . One common method includes the nucleophilic substitution reaction where 7-chloroquinoline-4-thiol is reacted with 4-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit heme polymerization, which is crucial for the survival of malaria parasites . Additionally, the compound may interact with DNA and proteins, leading to cytotoxic effects in cancer cells . The sulfanyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinoline: The parent compound with a basic quinoline structure.
Uniqueness
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is unique due to the presence of both a sulfanyl group and a phenol group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)sulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPRQSMHZRHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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